molecular formula C22H27N5O2S B12123967 Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Cat. No.: B12123967
M. Wt: 425.5 g/mol
InChI Key: BDUZBDFDXCSFOR-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline moiety linked to a thiophene ring, which is further substituted with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.

    Substitution with Piperazine: The quinoxaline core is then reacted with 4-methylpiperazine in the presence of a base to introduce the piperazinyl group.

    Formation of the Thiophene Ring: The substituted quinoxaline is then coupled with a thiophene derivative under palladium-catalyzed cross-coupling conditions.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.

    Substitution: The piperazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazinyl group can interact with various receptors, modulating their activity. The thiophene ring can participate in electron transfer reactions, making the compound useful in redox biology.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate: can be compared with other quinoxaline derivatives, such as:

Uniqueness

The unique combination of the quinoxaline, thiophene, and piperazinyl moieties in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H27N5O2S/c1-5-29-22(28)18-14(2)15(3)30-21(18)25-19-20(27-12-10-26(4)11-13-27)24-17-9-7-6-8-16(17)23-19/h6-9H,5,10-13H2,1-4H3,(H,23,25)

InChI Key

BDUZBDFDXCSFOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C

Origin of Product

United States

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